molecular formula C11H17N3 B1357417 2-(2-Methylpiperidin-1-yl)pyridin-3-amine CAS No. 926200-51-3

2-(2-Methylpiperidin-1-yl)pyridin-3-amine

Cat. No.: B1357417
CAS No.: 926200-51-3
M. Wt: 191.27 g/mol
InChI Key: YXEBYYZOEUAFTQ-UHFFFAOYSA-N
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Description

2-(2-Methylpiperidin-1-yl)pyridin-3-amine is an organic compound with the molecular formula C11H17N3. It is a heterocyclic amine that features both a piperidine and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpiperidin-1-yl)pyridin-3-amine typically involves the reaction of 2-chloropyridine with 2-methylpiperidine under suitable conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the chlorine atom on the pyridine ring is replaced by the piperidine moiety.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpiperidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine or pyridine rings.

    Reduction: Reduced forms of the compound, potentially altering the nitrogen functionalities.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methylpiperidin-1-yl)pyridin-3-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylpiperidin-1-yl)pyridin-4-amine
  • 2-(2-Methylpiperidin-1-yl)pyridin-2-amine
  • 4-(2-Methylpiperidin-1-yl)pyridin-2-amine

Uniqueness

2-(2-Methylpiperidin-1-yl)pyridin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the amine group on the pyridine ring can significantly affect its interaction with molecular targets, making it distinct from its isomers .

Properties

IUPAC Name

2-(2-methylpiperidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-5-2-3-8-14(9)11-10(12)6-4-7-13-11/h4,6-7,9H,2-3,5,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEBYYZOEUAFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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